molecular formula C18H22ClN B14775949 4-(2-Benzylphenyl)piperidine hydrochloride

4-(2-Benzylphenyl)piperidine hydrochloride

Cat. No.: B14775949
M. Wt: 287.8 g/mol
InChI Key: MYUMCTRXLYAJNK-UHFFFAOYSA-N
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Description

4-(2-Benzylphenyl)piperidine hydrochloride is a chemical compound belonging to the piperidine class Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a benzyl group attached to the phenyl ring, which is further connected to the piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzylphenyl)piperidine hydrochloride typically involves the following steps:

    Formation of the Benzylphenyl Intermediate: The initial step involves the preparation of 2-benzylphenyl bromide through the bromination of 2-benzylphenyl.

    Nucleophilic Substitution: The benzylphenyl bromide is then subjected to nucleophilic substitution with piperidine to form 4-(2-benzylphenyl)piperidine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic hydrogenation can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Benzylphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

4-(2-Benzylphenyl)piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Benzylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of cholinesterase enzymes, which are involved in neurotransmission.

    Pathways Involved: The compound can influence various biochemical pathways, including those related to neurotransmitter release and signal transduction. .

Comparison with Similar Compounds

    4-Phenylpiperidine: Similar structure but lacks the benzyl group.

    4-Benzylpiperidine: Similar structure but lacks the phenyl group.

    4-(2-Methylphenyl)piperidine: Similar structure with a methyl group instead of a benzyl group.

Uniqueness: 4-(2-Benzylphenyl)piperidine hydrochloride is unique due to the presence of both benzyl and phenyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This dual substitution pattern can also influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H22ClN

Molecular Weight

287.8 g/mol

IUPAC Name

4-(2-benzylphenyl)piperidine;hydrochloride

InChI

InChI=1S/C18H21N.ClH/c1-2-6-15(7-3-1)14-17-8-4-5-9-18(17)16-10-12-19-13-11-16;/h1-9,16,19H,10-14H2;1H

InChI Key

MYUMCTRXLYAJNK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=CC=C2CC3=CC=CC=C3.Cl

Origin of Product

United States

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